molecular formula C7H10N2O3S B1327013 Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate CAS No. 733754-08-0

Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate

Cat. No.: B1327013
CAS No.: 733754-08-0
M. Wt: 202.23 g/mol
InChI Key: HTAWCRCSPPWHCL-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate typically involves the reaction of appropriate thiazole derivatives with methoxymethylating agents under controlled conditions. One common method includes the use of methyl chloroformate and methoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield thiazole derivatives with reduced functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxymethyl groups, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds.

Scientific Research Applications

Antimicrobial Properties

Research indicates that methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate exhibits significant antimicrobial activity against various pathogens. The compound has been tested against:

  • Gram-positive bacteria (e.g., Staphylococcus aureus)
  • Gram-negative bacteria (e.g., Escherichia coli)

Its mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival .

Anticancer Activity

The compound has shown promising cytotoxic effects against several cancer cell lines:

  • HepG2 (liver carcinoma)
  • MDA-MB-231 (triple-negative breast cancer)

Cytotoxicity assays (e.g., MTT assay) have demonstrated that it can reduce cell viability significantly, comparable to established chemotherapeutic agents like doxorubicin. The compound's anticancer effects are attributed to its ability to inhibit enzymes involved in critical pathways such as peptidoglycan synthesis and proliferation in cancer cells .

Case Studies and Research Findings

Numerous studies have documented the biological activities of this compound:

  • Antimicrobial Studies : A study demonstrated its effectiveness against multiple bacterial strains, highlighting its potential as a new antimicrobial agent.
  • Anticancer Research : Investigations into its cytotoxic properties revealed that it effectively reduces the viability of cancer cells through specific molecular interactions .
  • Mechanistic Studies : Research has focused on elucidating the pathways through which the compound exerts its effects, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-methoxybenzoate
  • Methyl 4-amino-2-methoxybenzoate
  • 2-Amino-4-methylthiazole

Uniqueness

Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Biological Activity

Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article provides an overview of its synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₇H₁₀N₂O₃S
  • Molecular Weight : 202.23 g/mol
  • CAS Number : 733754-08-0

The compound features a thiazole ring, which is known for its biological activity. The methoxymethyl and amino groups contribute to its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Reagents : Methyl chloroformate and methoxymethyl chloride.
  • Catalysts : Triethylamine as a base.
  • Conditions : Anhydrous conditions to prevent hydrolysis.

This method allows for the efficient production of the compound for further biological testing.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activities against various pathogens. Studies indicate that compounds with thiazole rings often exhibit significant antibacterial properties:

  • Target Organisms :
    • Gram-positive bacteria (e.g., Staphylococcus aureus)
    • Gram-negative bacteria (e.g., Escherichia coli)

The compound's mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival .

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against cancer cell lines:

  • Cell Lines Tested :
    • HepG2 (liver carcinoma)
    • MDA-MB-231 (triple-negative breast cancer)
  • Cytotoxicity Assays : The MTT assay was employed to determine the IC50 values, indicating the concentration required to reduce cell viability by 50%. Results showed promising cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzymatic Inhibition : The compound has been shown to inhibit enzymes involved in critical pathways such as peptidoglycan synthesis in bacteria and proliferation in cancer cells.
  • Cell Signaling Modulation : It potentially influences various signaling pathways that regulate cell growth and apoptosis .

Case Studies and Research Findings

A comprehensive review of literature reveals several studies highlighting the biological activities of this compound:

StudyFocusKey Findings
Antimicrobial ActivitySignificant inhibition of gram-positive and gram-negative bacteria; effective against multidrug-resistant strains.
Anticancer ActivityIC50 values indicate potent cytotoxicity against HepG2 and MDA-MB-231 cell lines; mechanism involves apoptosis induction.
Enzyme InteractionInhibition of UDP-N-acetylmuramate/L-alanine ligase, disrupting bacterial cell wall synthesis.

Q & A

Q. Basic: What are the recommended synthetic routes for Methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves cyclization of thiourea derivatives with α-halo carbonyl compounds. A two-step approach is common:

Step 1: Formation of the thiazole core via Hantzsch thiazole synthesis, using thiourea and bromoacetate derivatives under reflux in ethanol.

Step 2: Methoxymethyl introduction via nucleophilic substitution or Mitsunobu reaction.

Optimization: Use response surface methodology (RSM) in Design Expert to model variables (temperature, solvent ratio, catalyst loading). For example, a central composite design (CCD) can identify optimal conditions for yield maximization while minimizing side-product formation .

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Q. Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

  • NMR (¹H/¹³C):
    • ¹H: Look for a singlet at δ 3.3–3.5 ppm (methoxymethyl -OCH₃) and a broad peak at δ 5.5–6.0 ppm (NH₂).
    • ¹³C: Carboxylate carbonyl at δ 165–170 ppm; thiazole C-2 and C-4 carbons at δ 150–160 ppm.
  • IR: Confirm ester C=O stretch (~1720 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).
  • HPLC-MS: Use a C18 column with ESI+ mode to verify molecular ion [M+H]⁺ and fragmentation patterns.

Validation: Cross-reference with simulated spectra from computational tools (e.g., Gaussian or ACD/Labs).

Q. Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound, particularly in herbicidal applications?

Answer:
Contradictions often arise from differences in assay design (e.g., in vitro vs. field trials) or formulation additives.

  • Step 1: Replicate experiments using standardized protocols (e.g., OECD guidelines for herbicide efficacy).

  • Step 2: Perform Mendelian randomization-like analysis to isolate variables (e.g., soil pH, adjuvant effects) .

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  • Step 3: Use ANOVA with post-hoc Tukey tests to statistically differentiate bioactivity across studies.

Example: If one study reports 90% weed inhibition but another shows 40%, test whether adjuvant synergism (e.g., glufosinate-ammonium mixtures) explains the variance, as seen in related thiazole derivatives .

Q. Advanced: What computational strategies are effective for studying the structure-activity relationship (SAR) of this compound’s thiazole ring?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with target enzymes (e.g., acetolactate synthase in plants).
  • DFT Calculations: Analyze electron density maps to assess the reactivity of the methoxymethyl group.
  • QSAR Models: Train a partial least squares (PLS) regression model using descriptors like LogP, polar surface area, and H-bond donor count.

Validation: Compare predicted vs. experimental IC₅₀ values in a holdout dataset.

Q. Advanced: How can researchers address instability issues of this compound in aqueous formulations?

Answer:
Instability often stems from ester hydrolysis or thiazole ring oxidation.

  • Stabilization Strategies:
    • pH Buffering: Maintain pH 5–6 to slow ester hydrolysis.
    • Co-solvents: Add 10–20% propylene glycol to reduce water activity.
    • Antioxidants: Include 0.1% BHT to prevent radical-mediated degradation.

Testing: Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

Q. Basic: What are the best practices for scaling up the synthesis of this compound from milligram to kilogram quantities?

Answer:

  • Reactor Design: Transition from batch to flow chemistry for exothermic steps (e.g., thiazole cyclization).
  • Purification: Replace column chromatography with recrystallization (ethanol/water) or fractional distillation.
  • Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy for real-time monitoring.

Critical Parameter: Ensure consistent mixing to avoid hotspots during methoxymethylation.

Q. Advanced: How can synergistic effects between this compound and commercial herbicides be systematically evaluated?

Answer:

  • Experimental Design: Use a checkerboard assay to determine fractional inhibitory concentration (FIC) indices.
  • Statistical Analysis: Calculate synergy via the Bliss Independence model or CompuSyn software.
  • Field Trials: Test combinations with glufosinate-ammonium at varying ratios, measuring weed biomass reduction over 21 days .

Example: A 1:3 ratio of the compound to glufosinate may reduce required doses by 50% while maintaining efficacy.

Properties

IUPAC Name

methyl 2-amino-4-(methoxymethyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-11-3-4-5(6(10)12-2)13-7(8)9-4/h3H2,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAWCRCSPPWHCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(SC(=N1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733754-08-0
Record name methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 100 mL round-bottomed flask was added methyl 4-methoxy-3-oxobutanoate (4.43 mL, 34.2 mmol) and DCM (30.00 mL). Sulfuryl chloride (2.91 mL, 35.9 mmol) was added dropwise with a syringe to the reaction mixture. The mixture was then stirred for 1 hour at 20° C. The solution was reduced to an oil under reduced pressure and dissolved in EtOH (50 mL). To this solution was added methyl 2-chloro-4-methoxy-3-oxobutanoate (6.18 g, 34 mmol) and thiourea (1.9 mL, 34 mmol). The reaction was then stirred at reflux for approximately 12 hours. LCMS indicated that the reaction was complete, and the solvent was removed under reduced pressure. Saturated aqueous sodium bicarbonate was added, and the resulting solid was filtered and recrystallized from water and <5 mL EtOH to give methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate as rust colored crystals (4.85 g, 68%). LCMS (M+H) 203 calc. for C7H11N2O3S 203.2. 1H NMR (400 MHz, CD3OD): δ ppm 4.64 (s, 2H), 3.77 (s, 3H), 3.37 (s, 3H).
Quantity
4.43 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.91 mL
Type
reactant
Reaction Step Two
Quantity
6.18 g
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of the crude product (about 30 mmol) obtained in Step 1 and thiourea (2.28 g) in ethanol (60 ml) was heated under reflux overnight. After cooling to room temperature, the reaction mixture was partitioned by adding ethyl acetate and water. The organic layer was washed successively with water and saturated brine, dried over anhydrous magnesium sulfate, filtrated, and concentrated under reduced pressure. Then, suitable amounts of isopropanol, chloroform, ethyl acetate and diisopropyl ether were added, and the mixture was stirred at room temperature for 30 min. The precipitated crystals were collected by filtration and dried to give the title compound (3.27 g).
Name
crude product
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

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